Betamethasone acetate
Overview
Description
Dexamethasone acetate is a synthetic glucocorticoid, a class of corticosteroids, which are steroid hormones. It is commonly used for its potent anti-inflammatory and immunosuppressant properties. Dexamethasone acetate is structurally similar to other corticosteroids such as hydrocortisone and prednisolone . It has been widely used in the treatment of various inflammatory and autoimmune conditions, as well as in the management of certain types of cancer .
Mechanism of Action
Target of Action
Betamethasone acetate is a long-acting corticosteroid with potent glucocorticoid activity and negligible mineralocorticoid activity . It primarily targets glucocorticoid receptors, which play a crucial role in regulating various physiological processes, including immune homeostasis and inflammation .
Mode of Action
This compound interacts with its primary targets, the glucocorticoid receptors, to exert its immunosuppressive and anti-inflammatory effects . It inhibits neutrophil apoptosis and demargination, suppresses NF-Kappa B and other inflammatory transcription factors, and inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . Additionally, it promotes anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor, and reduced production of interleukins, TNF-α, GM-CSF . It also inhibits pathways like TNF and TLRs, thus inhibiting NF-κB .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism in the liver and excretion in the urine . The time to peak serum concentration following intravenous administration is between 10 to 36 minutes . The elimination half-life is approximately 6.5 hours , and it has a protein binding of 64% .
Result of Action
The molecular and cellular effects of this compound’s action include the control of the rate of protein synthesis, suppression of the migration of polymorphonuclear leukocytes and fibroblasts, reversal of capillary permeability, and stabilization of lysosomes at the cellular level to prevent or control inflammation . It also suppresses the immune system and increases the risk of infection with any pathogen, including viral, bacterial, fungal, protozoan, or helminthic pathogens .
Biochemical Analysis
Biochemical Properties
Betamethasone acetate plays a significant role in biochemical reactions. It interacts with glucocorticoid receptors, which are proteins that regulate gene expression and influence cellular processes . The nature of these interactions involves the binding of this compound to the glucocorticoid receptor, leading to changes in the transcription of target genes .
Cellular Effects
This compound influences cell function by modulating gene expression through its interaction with glucocorticoid receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the immune response by reducing the production of inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the glucocorticoid receptor, which then translocates to the nucleus and binds to glucocorticoid response elements in the DNA . This binding event leads to changes in gene expression, including the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, prolonged exposure to this compound can lead to the development of glucocorticoid resistance, where cells become less responsive to the drug . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to side effects such as weight loss, increased susceptibility to infections, and alterations in glucose metabolism
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted in the urine . This compound can also affect metabolic flux and metabolite levels by influencing the expression of metabolic enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues by binding to carrier proteins such as corticosteroid-binding globulin . It can also accumulate in certain tissues, such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it binds to glucocorticoid receptors . Upon binding, the receptor-ligand complex translocates to the nucleus, where it can influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone acetate involves multiple steps, starting from 3α-acetoxy-16-pregnen-11,20-dione. This compound is reacted with methylmagnesium bromide in the presence of lithium bromide to give 3α-hydroxy-16α-methylpregnan-11,20-dione. A 17α-hydroxyl group is then added .
Industrial Production Methods: In industrial settings, dexamethasone acetate is synthesized through a series of chemical reactions that include ring-opening reactions, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and neutralization to form dexamethasone sodium phosphate. This compound is then further processed to obtain dexamethasone acetate .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone acetate undergoes various chemical reactions, including:
Oxidation: Conversion to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2.
Reduction: Reversible conversion back to dexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 1.
Substitution: Formation of dexamethasone conjugates through carbodiimide chemistry, solid-phase synthesis, and click reactions.
Common Reagents and Conditions:
Oxidation: Involves enzymes such as corticosteroid 11-beta-dehydrogenase isozyme 2.
Reduction: Involves enzymes such as corticosteroid 11-beta-dehydrogenase isozyme 1.
Substitution: Utilizes reagents like carbodiimide and azides for click reactions.
Major Products:
Oxidation: 11-dehydrodexamethasone.
Reduction: Dexamethasone.
Substitution: Various dexamethasone conjugates.
Scientific Research Applications
Dexamethasone acetate has a wide range of scientific research applications:
Comparison with Similar Compounds
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid with a similar structure and function.
Dexamethasone Phosphate: A more water-soluble form of dexamethasone used in various medical applications.
Uniqueness: Dexamethasone acetate is unique due to its potent anti-inflammatory and immunosuppressant effects, which are stronger than those of hydrocortisone and prednisolone. Its acetate form allows for different pharmacokinetic properties, making it suitable for various formulations and applications .
Properties
CAS No. |
987-24-6 |
---|---|
Molecular Formula |
C24H31FO6 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13?,17?,18?,19?,21-,22-,23-,24-/m0/s1 |
InChI Key |
AKUJBENLRBOFTD-OCAOEERRSA-N |
Isomeric SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Appearance |
Solid powder |
melting_point |
247.5 °C |
987-24-6 | |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Betamethasone acetate; Betamethasone 21-acetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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